(5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one
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Overview
Description
(5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group at the 3-position and a naphthalen-1-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylfuran and 1-bromonaphthalene.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a coupling reaction between 3-methylfuran and 1-bromonaphthalene using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
Cyclization: The intermediate undergoes cyclization to form the furan ring, resulting in the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of reduced furan derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of substituted furan compounds.
Scientific Research Applications
(5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
(5R)-3-Methyl-5-phenylfuran-2(5H)-one: Similar structure with a phenyl group instead of a naphthalen-1-yl group.
(5R)-3-Methyl-5-(2-naphthyl)furan-2(5H)-one: Similar structure with a 2-naphthyl group instead of a 1-naphthyl group.
(5R)-3-Methyl-5-(4-methoxyphenyl)furan-2(5H)-one: Similar structure with a 4-methoxyphenyl group.
Uniqueness: (5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
922191-29-5 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(2R)-4-methyl-2-naphthalen-1-yl-2H-furan-5-one |
InChI |
InChI=1S/C15H12O2/c1-10-9-14(17-15(10)16)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,14H,1H3/t14-/m1/s1 |
InChI Key |
WHIZQTAHYFEOHW-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(OC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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